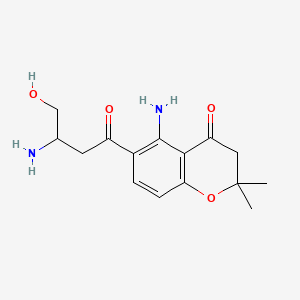

Fusarochromanone

Description

This compound has been reported in Fusarium equiseti with data available.

from Fusarium sp.; consists of an amino acid bearing chromone

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSICWYFCAPPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909102 | |

| Record name | Fusarochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104653-89-6 | |

| Record name | Fusarochromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104653-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusarochromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSAROCHROMANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 134 °C | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fusarochromanone: A Fungal Metabolite with Potent Anti-Cancer and Anti-Angiogenic Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by various species of the Fusarium fungus, most notably Fusarium equiseti.[1] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its significant potential as a therapeutic agent, demonstrating potent anti-cancer and anti-angiogenic activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its origin, chemical properties, and biological mechanisms of action. The document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Origin and Chemical Properties

This compound is a fungal metabolite primarily isolated from Fusarium equiseti, a fungus often found on decaying cereal plants in northern latitudes.[1] It belongs to the chromone class of compounds and possesses a unique molecular structure.

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂O₄ |

| Molecular Weight | 292.33 g/mol |

| CAS Number | 104653-89-6 |

| Physical Description | Solid |

| Melting Point | 132 - 134 °C |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. Its mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key cellular signaling pathways.

Anti-Cancer Activity

FC101 demonstrates potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis via the extrinsic pathway.[1] This involves the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP, leading to programmed cell death.[1][3] Notably, FC101's pro-apoptotic effect appears to be independent of the Bcl-2 family of proteins.[1][3]

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] It has been shown to inhibit the proliferation of endothelial cells, such as human microvascular endothelial cells (HMVECs), at nanomolar concentrations.[1] This anti-angiogenic effect is mediated, at least in part, by the inhibition of vascular endothelial growth factor (VEGF)-induced signaling.[1]

Modulation of Signaling Pathways

The biological effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways:

-

MAPK Pathway: FC101 activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is often associated with cellular stress responses and apoptosis.[1][4]

-

mTOR Pathway: It inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4] The inhibition of mTOR signaling by FC101 contributes to its anti-proliferative effects.[1]

-

JNK Pathway: this compound has been reported to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammatory responses.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value |

| HaCat | Pre-malignant skin | 10 nM - 2.5 µM[1][2] |

| P9-WT | Malignant skin | 10 nM - 2.5 µM[1][2] |

| MCF-7 | Low malignant breast | 10 nM - 2.5 µM[1][2] |

| MDA-231 | Malignant breast | 10 nM - 2.5 µM[1][2] |

| SV-HUC | Pre-malignant bladder | 10 nM - 2.5 µM[1][2] |

| UM-UC14 | Malignant bladder | 10 nM - 2.5 µM[1][2] |

| PC3 | Malignant prostate | 10 nM - 2.5 µM[1][2] |

| MS1 | Murine microvascular endothelial | < 50 nM[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |

| Mouse xenograft | Squamous cell carcinoma | 8 mg/kg/day, intraperitoneally | 30% reduction in tumor size | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Isolation and Purification of this compound

-

Fungal Culture: Fusarium equiseti is cultured on a suitable medium, such as rice cultures or Czapek-Dox medium.[1][4]

-

Extraction: The culture medium is extracted with an organic solvent mixture, for example, dichloromethane/ethyl acetate (1:1, v/v).[2]

-

Fractionation: The crude extract is fractionated using flash chromatography with a silica gel column, eluting with a gradient of cyclohexane and ethyl acetate, followed by ethyl acetate and methanol.[2]

-

Purification: Fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

-

Characterization: The purity and identity of the isolated this compound are confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of growth medium and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 20 µL of a 12 mM MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Gently remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A list of relevant primary antibodies is provided in Table 3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]

Table 3: Primary Antibodies for Western Blot Analysis of this compound's Effects

| Target Protein | Supplier (Example) |

| p38, phospho-p38 (Thr180/Tyr182) | Santa Cruz Biotechnology[3] |

| PARP | Santa Cruz Biotechnology[3] |

| Bcl-2, Mcl-1 | Santa Cruz Biotechnology[3] |

| Cleaved Caspase-3, Cleaved Caspase-8 | Cell Signaling[3] |

| p-4E-BP1 (Thr37/Thr46), phospho-Erk1/2 (Thr202/Tyr204) | Cell Signaling[3] |

| β-tubulin (Loading Control) | Sigma[3] |

In Vivo Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice, such as SCID Beige mice.[1]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, administer this compound (e.g., 8 mg/kg/day) or vehicle control via intraperitoneal injection for a specified period.[1]

-

Tumor Measurement: Measure tumor volume regularly using calipers.[1]

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).

Anti-Angiogenesis Assay (Tube Formation Assay)

-

Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Caption: this compound's multifaceted mechanism of action.

Caption: A typical workflow for investigating this compound.

References

- 1. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

Fusarochromanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by various Fusarium species, notably Fusarium equiseti. This fungal metabolite has garnered significant interest within the scientific community due to its potent anti-cancer and anti-angiogenic properties. Structurally, it is a chromanone derivative characterized by a unique arrangement of a β-keto-amine functionality and geminal methyl groups. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action in cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one. Its chemical structure was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute stereochemistry at the C(3') position has been defined as 3'-R through X-ray crystallography.

Chemical Structure

Image Source: PubChem CID 107777

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₄ | |

| Molecular Weight | 292.33 g/mol | |

| Melting Point | 132 - 134 °C | PubChem |

| Appearance | Solid | MedKoo |

| Solubility | Soluble in DMSO | MedKoo |

| CAS Number | 104653-89-6 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.

Anti-Cancer Activity

This compound induces apoptosis in cancer cells through a caspase-dependent pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK then phosphorylates its downstream target, c-Jun, leading to the transcription of pro-apoptotic genes.

Furthermore, this compound modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and increasing the expression of pro-apoptotic proteins like BAD. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.

Fusarochromanone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone, a mycotoxin with the chemical formula C15H20N2O4, has garnered significant attention in the scientific community for its potent biological activities, including anti-cancer and anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by the filamentous fungus Fusarium equiseti.[1][2][4] This species is cosmopolitan and can be found as a saprophyte or a pathogen on a wide range of plant materials.

Fungal Producer

The principal producer of this compound is Fusarium equiseti .[1][2] However, it is important to note that not all isolates of F. equiseti are capable of producing this mycotoxin. A screening of sixty-two Fusarium isolates, representing nine different species, revealed that only three isolates of F. equiseti were able to synthesize this compound.[5][6] Strains have been isolated from diverse geographical locations, including Alaska, Germany, and Denmark.[5][6] More recently, a marine-derived strain of F. equiseti has also been identified as a producer of this compound and its derivatives.[7][8]

Substrates

Fusarium equiseti produces this compound on various substrates, both in natural and laboratory settings. These include:

-

Cereal Grains: It is commonly found on decaying cereal plants in northern latitudes.[1][2] Specific substrates include barley and rice.[1][5][6][9][10]

-

Other Plant Material: Isolates have also been obtained from potatoes.[5][6]

-

Animal Feed: The natural occurrence of this compound has been reported in pelleted cereal feed associated with tibial dyschondroplasia in chickens.[11]

-

Insect Feces: A Fusarium sp. (FKI-9521) isolated from the feces of a stick insect (Ramulus mikado) has been shown to produce this compound analogs.[12]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing fungal culture, extraction, and chromatographic purification.

Fungal Culture

For laboratory-scale production, Fusarium equiseti is typically cultured on solid or in liquid media.

-

Solid Culture: Autoclaved rice is a commonly used solid substrate.[1][9][10] The fungus is inoculated onto the sterile rice and incubated for a period of time to allow for fungal growth and metabolite production.

-

Liquid Culture: Czapek-Dox medium, sometimes enriched with peptone, is a frequently used liquid medium for the cultivation of F. equiseti and the production of this compound.[7][9][13]

Extraction

Following incubation, the fungal culture is extracted to recover the secondary metabolites, including this compound.

-

Solvent Extraction: The cultured material (e.g., rice culture or liquid medium) is extracted with organic solvents. A common solvent system is a mixture of dichloromethane and ethyl acetate (1:1, v/v).[7]

Purification

The crude extract containing a mixture of compounds is then subjected to various chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: This is often the initial purification step to fractionate the crude extract.[7][10]

-

Thin-Layer Chromatography (TLC): TLC is used for monitoring the purification process and for smaller-scale preparative isolation.[5][6][9][10] this compound exhibits a characteristic bright blue fluorescence under UV irradiation (364 nm), which aids in its detection.[5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is employed for the final purification of this compound to achieve a high degree of purity (>98%).[1][7][14]

Characterization

The structure and purity of the isolated this compound are confirmed using various spectroscopic methods:

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and substrate.

| Fungal Strain/Source | Substrate/Medium | Yield/Concentration | Reference |

| Fusarium equiseti (7 Danish strains) | Cereal | 57 - 1,435 mg/kg | [11] |

| Pelleted Animal Feed | Cereal-based | 4 - 59 µg/kg | [11] |

| Fusarium equiseti UBOCC-A-117302 (Marine) | Czapek-Dox Medium | 5.1 mg from 2.35 g total extract | [7][14] |

| Fusarium equiseti (Alaska 2-2) | Rice Culture | Not specified | [9] |

Experimental Protocols

General Fungal Culture and Extraction Workflow

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation from Marine F. equiseti

This protocol is adapted from the study on the marine-derived Fusarium equiseti UBOCC-A-117302.[7][14]

-

Fungal Culture: The fungus is cultured in Czapek-Dox medium.

-

Extraction: The cultured medium is extracted with a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

-

Initial Fractionation: The resulting total extract is fractionated using flash chromatography on a diol-functionalized silica gel cartridge, eluting with a gradient of cyclohexane/ethyl acetate followed by ethyl acetate/methanol.

-

Semi-preparative HPLC: Fractions containing this compound are further purified by semi-preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key cellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.

Extrinsic Apoptosis Pathway

This compound induces apoptosis through the extrinsic pathway.[1][15] This is initiated by the activation of caspase-8, which in turn activates the executioner caspase-3.[1][15] Activated caspase-3 then cleaves cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][15]

Caption: this compound-induced extrinsic apoptosis pathway.

MAPK and mTOR Signaling Pathways

This compound simultaneously affects the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[1][15] It induces the phosphorylation of p38 MAPK, which is often associated with cellular stress and apoptosis.[1] Concurrently, it inhibits the phosphorylation of 4E-BP1, a downstream target of mTOR, which plays a crucial role in protein synthesis and cell growth.[1]

Caption: Dual effect of this compound on MAPK and mTOR pathways.

Reactive Oxygen Species (ROS) and JNK Pathway

This compound can induce the production of Reactive Oxygen Species (ROS) within cells.[7][16] This increase in ROS leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[7][16] The inhibition of these phosphatases results in the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in stress responses and apoptosis.[7][16]

Caption: this compound-induced ROS-mediated JNK pathway activation.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in oncology. Its reliable production from Fusarium equiseti and well-defined isolation protocols make it accessible for further research and development. A thorough understanding of its interactions with key cellular signaling pathways is crucial for the design of novel targeted therapies. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full potential of this remarkable fungal metabolite.

References

- 1. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound production by Fusarium isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, purification, characterization and structure identification of derivatives of this compound produced by Fusarium equiseti - ProQuest [proquest.com]

- 11. Natural occurrence of the mycotoxin this compound, a metabolite of Fusarium equiseti, in cereal feed associated with tibial dyschondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New antimalarial this compound analogs produced by the fungal strain Fusarium sp. FKI-9521 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Research: A Technical Guide to the Biological Activities of Fusarochromanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has emerged as a promising lead compound in cancer therapy. Its potent anti-angiogenic and direct anti-cancer activities have spurred investigations into its derivatives to enhance efficacy and explore novel therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Analysis of Biological Activities

The cytotoxic and kinase inhibitory activities of this compound and its derivatives have been evaluated across various cell lines and protein kinases. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.

Table 1: Cytotoxicity of this compound and Its Derivatives[1]

| Compound | Cell Line | EC50 (µM) |

| This compound (FC101) | HaCat (pre-malignant skin) | 10nM - 2.5µM[1][2][3][4][5] |

| P9-WT (malignant skin) | 10nM - 2.5µM[1][2][3][4][5] | |

| MCF-7 (low malignant breast) | 10nM - 2.5µM[1][2][3][4][5] | |

| MDA-231 (malignant breast) | 10nM - 2.5µM[1][2][3][4][5] | |

| SV-HUC (premalignant bladder) | 10nM - 2.5µM[1][2][3][4][5] | |

| UM-UC14 (malignant bladder) | 10nM - 2.5µM[1][2][3][4][5] | |

| PC3 (malignant prostate) | 10nM - 2.5µM[1][2][3][4][5] | |

| Human microvascular endothelial cells | 50nM[1] | |

| This compound TDP-1 (6) | RPE-1 | 0.058[1][6] |

| HCT-116 | 0.170[1][6] | |

| U2OS | 0.232[1][6] | |

| This compound TDP-2 (3) | RPE-1 | 23.140[1] |

| HCT-116 | 62.950[1] | |

| U2OS | 35.090[1] | |

| Deacetylfusarochromene (1) | RPE-1 | 0.176[1] |

| HCT-116 | 0.087[1] | |

| U2OS | 0.896[1] | |

| Fusarochromene (4) | RPE-1 | 84.380 |

| HCT-116 | 21.600 | |

| U2OS | >100 | |

| Deacetamidofusarochrom-2′,3-diene (2) | RPE-1 | 18.230 |

| HCT-116 | 12.300 | |

| U2OS | 23.410 | |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | RPE-1 | 14.280 |

| HCT-116 | 9.450 | |

| U2OS | 12.320 |

EC50: Half-maximal effective concentration.

Table 2: Kinase Inhibitory Activity of this compound Derivatives[1]

| Compound | Kinase | IC50 (µM) |

| Deacetamidofusarochrom-2′,3-diene (2) | ABL1 | 23.83 |

| JAK3 | 25.48 | |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | ABL1 | 1.42 |

| JAK3 | 12.32 |

IC50: Half-maximal inhibitory concentration.

II. Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Induction of Apoptosis

FC101 is a potent inducer of apoptosis.[1][2][3] Studies have shown that it activates the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[1] Interestingly, FC101 does not appear to affect the expression of key proteins in the intrinsic apoptotic pathway, such as Bcl-2 family members.[1] Furthermore, FC101 has been shown to induce G1 cell cycle arrest.[6]

Caption: Extrinsic apoptosis pathway induced by this compound (FC101).

B. Inhibition of Angiogenesis

FC101 exhibits potent anti-angiogenic properties by inhibiting vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][2][3][4] This activity is crucial for its anti-cancer effects, as it restricts the blood supply to tumors.

C. Modulation of mTOR and MAPK Signaling

FC101 has been shown to affect two critical kinase signaling pathways: mTOR and MAPK.[1] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The ability of FC101 to simultaneously modulate these pathways highlights its potential as a multi-targeted anti-cancer agent.

D. Role of Reactive Oxygen Species (ROS)

Recent studies have elucidated that FC101-induced cell death is mediated by the generation of reactive oxygen species (ROS).[7] ROS, in turn, activates the JNK signaling cascade, leading to apoptosis. This ROS-dependent mechanism involves the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[1]

Caption: ROS-mediated JNK activation and cell death by FC101.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

A. Cell Viability Assays

1. MTT Assay

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

-

Seed cells (4,000 cells/well) in a 96-well plate and incubate for 24 hours.[9]

-

Treat cells with the test compounds for the desired duration.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

3. Trypan Blue Exclusion Assay

-

Principle: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.

-

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability as (viable cells / total cells) x 100.

B. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

-

Principle: Differentiates between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).

-

-

Treat cells with this compound derivatives for the specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

2. Caspase Activity Assay

-

Principle: Measures the activity of key executioner caspases (e.g., caspase-3/7) using a substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Protocol (using a fluorometric kit): [2][3]

-

Seed cells in a 96-well plate and treat with the test compounds.

-

Incubate at room temperature for the time specified by the manufacturer.

-

Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[2]

-

C. Western Blot Analysis

-

Principle: Detects specific proteins in a complex mixture to assess their expression levels or post-translational modifications (e.g., cleavage of caspases and PARP).

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General workflow for Western Blot analysis.

IV. Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with significant potential for development as anti-cancer therapeutics. The data clearly indicates that structural modifications, such as the acetylation of the 3'-amino group, can drastically alter cytotoxic activity, providing a roadmap for future medicinal chemistry efforts. The multi-faceted mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and modulation of key cancer-related signaling pathways, makes these compounds particularly attractive.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate structure-activity relationships. In vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. A deeper understanding of the precise molecular targets of this compound and its derivatives will be instrumental in designing next-generation compounds with enhanced potency and selectivity.

References

- 1. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Fusarochromanone and Avian Tibial Dyschondroplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusarochromanone (FC), a mycotoxin produced by Fusarium species, is a potent inducer of Avian Tibial Dyschondroplasia (TD). This debilitating condition in rapidly growing poultry is characterized by the formation of a non-vascularized, unmineralized cartilage plug in the proximal tibiotarsus. This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and experimental methodologies related to FC's role in TD. The information presented is intended to support research efforts aimed at understanding the pathogenesis of TD and developing effective therapeutic and preventative strategies.

Introduction to Avian Tibial Dyschondroplasia and this compound

Avian Tibial Dyschondroplasia is a significant animal welfare and economic concern in the poultry industry.[1][2] It is a developmental abnormality of the growth plate cartilage in which the normal process of endochondral ossification is disrupted.[3][4][5] This leads to an accumulation of avascular and unmineralized cartilage in the metaphysis.[1][4] The affected cartilage is resistant to resorption and vascularization, hindering the replacement of cartilage with bone.[3][4]

This compound, a mycotoxin found in contaminated grains and feedstuffs, has been identified as a key environmental factor that can induce TD in broiler chickens.[6][7][8][9] Understanding the mechanisms by which FC disrupts normal chondrocyte function and growth plate development is crucial for mitigating its impact.

Pathophysiology of this compound-Induced Tibial Dyschondroplasia

The hallmark of FC-induced TD is the disruption of the normal differentiation and maturation of growth plate chondrocytes.[4] Chondrocytes in the hypertrophic zone fail to reach their expected size and undergo premature necrosis.[4] This leads to a decrease in the production of extracellular matrix proteins essential for cartilage maturation, such as collagen X.[4]

A critical aspect of the pathology is the inhibition of vascularization.[10] The immature cartilage becomes highly cross-linked, making it resistant to invasion by metaphyseal blood vessels.[3][4] This lack of blood supply exacerbates the problem by depriving the chondrocytes of necessary nutrients, leading to further necrosis and accumulation of the cartilage plug.[11]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Tibial Dyschondroplasia Incidence and Body Weight in Broiler Chicks

| FC Concentration (ppm in diet) | TD Incidence (%) | Body Weight Suppression (%) | Reference |

| >20 | Significantly Increased | Not specified | [6] |

| 35 | Significantly Increased | Not consistent | [6] |

| 75 | 100 | 33 | [6] |

Table 2: In Vitro Growth Inhibitory Effects (IC50) of this compound on Various Cell Lines

| Cell Line | Cell Type | IC50 Range | Reference |

| HaCat | Pre-malignant skin | 10nM - 2.5 µM | [10][12][13] |

| P9-WT | Malignant skin | 10nM - 2.5 µM | [10][12][13] |

| MCF-7 | Low malignant breast | 10nM - 2.5 µM | [10][12][13] |

| MDA-231 | Malignant breast | 10nM - 2.5 µM | [10][12][13] |

| SV-HUC | Pre-malignant bladder | 10nM - 2.5 µM | [10][12][13] |

| UM-UC14 | Malignant bladder | 10nM - 2.5 µM | [10][12][13] |

| PC3 | Malignant prostate | 10nM - 2.5 µM | [10][12][13] |

| MS1 | Murine microvascular endothelial | < 50 nM | [10] |

Table 3: Effect of this compound on Cell Cycle Distribution in COS7 Cells

| FC Concentration (µM) | % of Cells in G0/G1 Phase | Reference |

| 0 (Control) | 33.2 | [7] |

| 5 | 57.4 | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used in the study of FC-induced TD.

Induction of Tibial Dyschondroplasia in Broiler Chicks

-

Animal Model: Day-old broiler chicks (e.g., Hubbard, Indian River) are commonly used.[6]

-

Dietary Administration: A practical broiler starter diet is amended with varying concentrations of this compound (e.g., 20, 35, 75 ppm).[6] The control group receives the basal diet without FC.

-

Duration: Chicks are typically fed the experimental diets for a period of 3 weeks.[6]

-

Evaluation: At the end of the experimental period, chicks are euthanized, and the tibiotarsus is examined for the presence and severity of TD lesions. Body weight and other relevant parameters are also recorded.[6]

Cell Viability and Proliferation Assays

-

Cell Lines: Various cell lines, including cancer cells and endothelial cells, can be used to assess the cytotoxic and anti-proliferative effects of FC.[10][14]

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of FC for a specified duration (e.g., 72 hours).[10][14]

-

Assay: Cell viability can be determined using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels, or the MTS assay.[10][14]

Cell Cycle Analysis

-

Cell Preparation: Cells are treated with FC for a defined period (e.g., 24 hours).

-

Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[15]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells or tissue samples are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cyclins, CDKs, caspases) and then with a secondary antibody conjugated to a detectable enzyme.[15]

-

Visualization: The protein bands are visualized using a chemiluminescent substrate.

Anti-Angiogenesis Assay

-

Cell Line: Murine microvascular endothelial cells (MS1) are often used due to their responsiveness to Vascular Endothelial Growth Factor (VEGF).[10]

-

Procedure: Serum-starved MS1 cells are pre-incubated with various concentrations of FC, followed by stimulation with VEGF.

-

Measurement: The inhibition of VEGF-mediated proliferation is measured using a BrdU incorporation ELISA.[10]

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects on chondrocytes and the growth plate through the modulation of several key signaling pathways.

Inhibition of Angiogenesis

A primary mechanism by which FC induces TD is through its potent anti-angiogenic activity.[10] FC inhibits the proliferation of endothelial cells, which are essential for the vascularization of the growth plate cartilage.[10] This anti-angiogenic effect is mediated, at least in part, by the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10][12] The lack of vascular invasion prevents the proper resorption of cartilage and its replacement by bone.

Cell Cycle Arrest

FC has been shown to induce cell cycle arrest at the G0/G1 phase in various cell types.[7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6).[7][16] Concurrently, FC upregulates the expression of CDK inhibitors such as p21Cip1 and p27Kip1.[7][16] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the transition from the G1 to the S phase of the cell cycle.[7][16]

Induction of Apoptosis

In addition to cell cycle arrest, FC can induce apoptosis, or programmed cell death, in chondrocytes.[7] This process is initiated through the extrinsic apoptosis pathway, which involves the activation of caspase-8 and subsequent activation of executioner caspases like caspase-3.[10] FC has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, while upregulating the pro-apoptotic protein BAD.[7][16]

Modulation of Other Signaling Pathways

-

mTOR and MAPK Pathways: FC has been shown to affect both the mTOR and MAPK signaling pathways, which are master regulators of cell proliferation and growth.[10] It can inhibit the mTOR pathway and activate the p38 MAPK pathway, contributing to its anti-proliferative and pro-apoptotic effects.[10]

-

Lysyl Hydroxylase: While direct inhibition by FC is not confirmed, the disruption of collagen cross-linking in TD cartilage suggests a potential impact on enzymes like lysyl hydroxylase, which is crucial for collagen stabilization.[17][18]

Implications for Drug Development and Future Research

The multifaceted mechanisms of action of this compound present both challenges and opportunities for drug development. Its potent anti-angiogenic and pro-apoptotic properties have garnered interest in its potential as an anti-cancer agent.[10][12][13] For the poultry industry, research should focus on:

-

Developing effective feed additives that can neutralize or mitigate the effects of FC. The observation that excessive dietary copper or zinc can alleviate FC-induced TD warrants further investigation.[6]

-

Identifying genetic markers for resistance to TD, as some breeds like Leghorns are not affected by FC.[6]

-

Screening for small molecule inhibitors that can specifically target the pathways disrupted by FC in chondrocytes, potentially leading to therapeutic interventions for TD.

Conclusion

This compound is a significant contributor to Avian Tibial Dyschondroplasia, a disease with substantial economic and welfare implications. Its mode of action is complex, involving the inhibition of angiogenesis, induction of cell cycle arrest, and promotion of apoptosis in growth plate chondrocytes. A thorough understanding of these molecular mechanisms is paramount for the development of effective strategies to prevent and treat this debilitating condition in poultry. Continued research into the signaling pathways affected by this compound will be instrumental in achieving this goal.

References

- 1. Cellular, molecular and genetical overview of avian tibial dyschondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effect of Total Flavonoids of Rhizoma drynariae on Tibial Dyschondroplasia by Regulating BMP-2 and Runx2 Expression in Chickens [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Avian tibial dyschondroplasia: a morphological and biochemical review of the growth plate lesion and its causes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fate of growth plate hypertrophic chondrocytes: death or lineage extension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tibial dyschondroplasia of chickens induced by this compound, a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural occurrence of the mycotoxin this compound, a metabolite of Fusarium equiseti, in cereal feed associated with tibial dyschondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrastructure of Fusarium-induced tibial dyschondroplasia in chickens: a sequential study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 16. This compound induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarochromanone and Kashin-Beck Disease: A Technical Overview of a Potential Etiological Link

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kashin-Beck disease (KBD) is a debilitating endemic osteoarthropathy characterized by chondrocyte necrosis and apoptosis, leading to cartilage degradation and impaired bone development. While the precise etiology of KBD remains multifactorial, the mycotoxin Fusarochromanone (FC), produced by the fungus Fusarium equiseti found in contaminated grains in endemic areas, is a suspected etiological agent. This technical guide provides an in-depth analysis of the potential link between this compound and Kashin-Beck disease, focusing on the molecular mechanisms of FC-induced chondrocyte apoptosis and the modulation of key signaling pathways. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of cellular pathways and workflows to support further research and drug development efforts in this field.

Introduction

Kashin-Beck disease (KBD) is a chronic, deforming osteoarticular disease that primarily affects children in certain endemic regions.[1] The pathology of KBD is rooted in the death of chondrocytes, the sole cells in cartilage, leading to impaired endochondral ossification and subsequent joint deformities.[2] The etiology of KBD is considered to be complex and multifactorial, with environmental factors such as selenium deficiency and mycotoxin contamination of staple grains playing a significant role.[2][3]

This compound (FC), a mycotoxin produced by Fusarium equiseti, has been identified as a potential environmental risk factor for KBD.[4][5] FC has been shown to induce apoptosis in various cell lines and is known to modulate critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[4] This guide synthesizes the current understanding of the molecular effects of FC, with a particular focus on its potential role in inducing the chondrocyte apoptosis characteristic of KBD.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and signaling pathway components as reported in the scientific literature.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Rabbit Articular Chondrocytes | 5 x 10-8 M to 10-6 M | Not Specified | Progressive decrements in DNA synthesis | [6] |

| COS7 | 0.1–5 µM | 72 h | 1.8–4.3 fold increase in apoptosis (Annexin-V/PI positive cells) | [1] |

| HEK293 | 0–5 µM | 4 days | Concentration-dependent inhibition of cell proliferation | [7] |

| HeLa | 0–1 µM | 48 h | Concentration-dependent induction of p38 phosphorylation | [4] |

| HaCat and P9-WT | Not Specified | Not Specified | Induces apoptosis and increases the proportion of cells in the sub-G1 phase | [4][8] |

Table 2: Effect of this compound on Signaling Pathway Components

| Cell Line | Concentration | Exposure Time | Target Protein/Pathway | Effect | Reference |

| HeLa | 0–1 µM | 48 h | p38 MAPK | Concentration-dependent increase in phosphorylation | [4] |

| HeLa | 0–1 µM | 48 h | ERK1/2 | No effect on phosphorylation | [4] |

| HeLa | 0–1 µM | 72 h | p-4E-BP1 (mTOR substrate) | Concentration-dependent decrease in phosphorylation | [4] |

| COS7 | Not Specified | 24 h | JNK | Activation | [9][10] |

| COS7 | Not Specified | 24 h | Bcl-2, Mcl-1, Bcl-xL, survivin (anti-apoptotic) | Downregulation of protein expression | [1][7] |

| COS7 | Not Specified | 24 h | BAD (pro-apoptotic) | Increased expression | [1][7] |

| COS7 | Not Specified | 24 h | Caspase 3 and PARP | Increased cleavage | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound.

Chondrocyte Culture and FC Treatment

-

Cell Source: Articular chondrocytes can be isolated from rabbit cartilage or human tissue samples.[6][11]

-

Culture Conditions: Chondrocytes are typically maintained in a monolayer culture using a growth medium such as DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[12]

-

This compound Treatment: A stock solution of this compound (FC101) is prepared in a suitable solvent (e.g., DMSO). The final concentrations for treatment are achieved by diluting the stock solution in the cell culture medium. Control cells should be treated with the vehicle (e.g., DMSO) at the same final concentration.

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Harvest cells after treatment with FC at the desired concentrations and time points.

-

Wash the cells with cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[13]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:

-

Fix cartilage tissue sections or cultured chondrocytes.

-

Permeabilize the cells.

-

Incubate with the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Visualize apoptotic cells (green fluorescence) using a fluorescence microscope.[14]

-

Western Blot Analysis for Signaling Proteins

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-4E-BP1, Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-tubulin or GAPDH, to normalize the protein levels.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in the this compound-KBD link and a general experimental workflow.

Caption: Proposed signaling pathways of this compound-induced chondrocyte apoptosis.

Caption: General experimental workflow for investigating the effects of this compound on chondrocytes.

Discussion and Future Directions

The available evidence suggests a plausible, albeit not definitively proven, link between this compound and the pathogenesis of Kashin-Beck disease. FC induces apoptosis and modulates signaling pathways (MAPK and mTOR) that are crucial for chondrocyte survival and function. The pro-apoptotic effects of FC, including the activation of JNK and p38 MAPK pathways and the inhibition of the pro-survival mTOR pathway, align with the hallmark chondrocyte apoptosis observed in KBD.

However, a significant portion of the detailed molecular studies on FC has been conducted in non-chondrocyte cell lines. An early study on rabbit articular chondrocytes suggested that FC's effects were not specific and did not strongly support it as the sole etiologic agent.[6] Therefore, future research should prioritize:

-

Studies on Human Chondrocytes: Investigating the effects of FC on primary human chondrocytes or human chondrocyte cell lines is crucial to validate the findings from other cell types.

-

Dose-Response and Time-Course Studies: Detailed quantitative studies are needed to establish a clear dose-response relationship and time-course of FC's effects on human chondrocytes.

-

Interaction with Other KBD Risk Factors: Investigating the synergistic effects of FC with other known KBD risk factors, such as selenium deficiency, will provide a more comprehensive understanding of the disease's etiology.

-

In Vivo Studies: Animal models of KBD exposed to FC could provide invaluable insights into the in vivo relevance of the in vitro findings.[14]

Conclusion

This compound remains a strong candidate as a contributing etiological agent in Kashin-Beck disease due to its demonstrated ability to induce apoptosis and modulate key signaling pathways in various cell types. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate this link. A deeper understanding of the molecular mechanisms by which FC affects chondrocytes will be instrumental in developing targeted therapeutic and preventive strategies for this debilitating disease.

References

- 1. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 2. NF-κB Mediates the Stimulation of Cytokine and Chemokine Expression by Human Articular Chondrocytes in Response to Fibronectin Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of selenium and iodine on Kashin-Beck disease: an updated review [frontiersin.org]

- 4. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound and T-2 toxin on articular chondrocytes in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 8. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the major cell populations among osteoarthritis, Kashin-Beck disease and healthy chondrocytes by single-cell RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Network pharmacology combined with experimental validation to investigate the effect of Rongjin Niantong Fang on chondrocyte apoptosis in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased Chondrocyte Apoptosis in Kashin-Beck Disease and Rats Induced by T-2 Toxin and Selenium Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Early Studies of Fusarochromanone Toxicity and Cytotoxicity

This technical guide provides a comprehensive overview of the early research on the toxic and cytotoxic effects of this compound (FC101), a mycotoxin produced by various Fusarium species. The document synthesizes quantitative data, details key experimental methodologies, and illustrates the molecular pathways implicated in FC101's activity.

Core Findings from Early Investigations

This compound (FC101) has demonstrated significant cytotoxic effects across a range of cancer cell lines, often at nanomolar to low micromolar concentrations[1]. Early studies identified that its mechanisms of action primarily involve the induction of G1 phase cell cycle arrest and apoptosis[2]. Further investigations have elucidated the involvement of specific signaling pathways, including the modulation of cell cycle regulatory proteins and the activation of stress-related kinase cascades.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative activity of this compound (FC101) and its derivatives from early studies.

Table 1: IC50 Values of this compound (FC101) in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Reference |

| HaCat | Pre-malignant skin | 10 nM - 2.5 µM | [1] |

| P9-WT | Malignant skin | 10 nM - 2.5 µM | |

| MCF-7 | Low malignant breast | 10 nM - 2.5 µM | [1] |

| MDA-231 | Malignant breast | 10 nM - 2.5 µM | [1] |

| SV-HUC | Pre-malignant bladder | 10 nM - 2.5 µM | [1] |

| UM-UC14 | Malignant bladder | 10 nM - 2.5 µM | [1] |

| PC3 | Malignant prostate | 10 nM - 2.5 µM | [1] |

| Human Microvascular Endothelial Cells | Endothelial | 50 nM |

Table 2: EC50 Values of this compound Derivatives

| Compound | Cell Line | EC50 Value (µM) | Reference |

| This compound TDP-1 | RPE-1 | 0.058 | [3] |

| HCT-116 | 0.170 | [3] | |

| U2OS | 0.232 | [3] | |

| This compound TDP-2 | RPE-1 | 23.140 | [3] |

| HCT-116 | 62.950 | [3] | |

| U2OS | 35.090 | [3] | |

| Deacetylfusarochromene | RPE-1 | 0.176 | [3] |

| HCT-116 | 0.087 | [3] | |

| U2OS | 0.896 | [3] | |

| Deacetamidofusarochrom-2′,3′-diene | RPE-1, HCT-116, U2OS | 5.22 - 13.73 | [3] |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone | RPE-1, HCT-116, U2OS | 5.22 - 13.73 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in early this compound research are provided below.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method for assessing cell viability.

-

Cell Seeding : Cells were plated in 96-well plates at densities ranging from 1,000 to 2,000 cells per well in 100 µL of growth medium and allowed to adhere overnight.[4]

-

Treatment : Cells were treated with various concentrations of FC101.

-

MTT Addition : Following treatment for the desired duration, 20 µL of a 12 mM MTT solution in PBS was added to each well.[4][5] The plates were then incubated for 2 hours at 37°C.[4][5]

-

Solubilization : The culture medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement : The absorbance was measured at 540 nm using a multi-well plate reader.[4][5]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining was employed to analyze the cell cycle distribution.

-

Cell Culture and Treatment : Cells were seeded in 100-mm dishes and treated with FC101 for specified durations.[2]

-

Harvesting and Fixation : Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.[2][4]

-

Staining : The fixed cells were resuspended in PBS containing RNase A (1 mg/mL) and propidium iodide (20 µg/mL).[4]

-

Flow Cytometry : The DNA content was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.[2][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The externalization of phosphatidylserine, an early marker of apoptosis, was detected using Annexin V-FITC staining.

-

Cell Culture and Treatment : Cells were grown in 60-mm dishes and treated with FC101.[2]

-

Harvesting : Both floating and attached cells were collected.

-

Staining : Cells were washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[2]

-

Flow Cytometry : The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

Western blotting was utilized to investigate changes in protein expression levels in key signaling pathways.

-

Cell Lysis : Treated and control cells were washed with cold PBS and lysed in a buffer containing Tris, NaCl, detergents (sodium deoxycholate, SDS, Triton X-100), and inhibitors for proteases and phosphatases.[4][5]

-

Protein Quantification : The protein concentration in the lysates was determined using a BCA assay.[5]

-

SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : The protein bands were visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Fusarochromanone in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti with demonstrated potent anti-angiogenic and anti-cancer properties.[1][2] Its scarcity in nature necessitates robust synthetic methods to enable further investigation into its therapeutic potential.[1][2] These application notes provide a detailed protocol for the chemical synthesis of this compound for research applications. Additionally, protocols for evaluating its biological activity, including cell viability and Western blot analysis, are presented. The mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway, leading to apoptosis in cancer cells.

Introduction

This compound is a promising lead compound for the development of novel anti-cancer therapeutics.[3][4] It has shown significant in vitro growth inhibitory effects against a range of cancer cell lines.[3] The unique chemical structure of this compound, featuring a chromanone core and a multifunctional side chain, presents a compelling target for total synthesis.[5] The development of an efficient synthetic route is crucial for producing sufficient quantities for preclinical studies and for the generation of analogs to explore structure-activity relationships.[3] This document outlines a synthetic strategy based on the coupling of a chromanone intermediate with a protected amino alcohol side chain, along with protocols for its biological characterization.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (FC101) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HaCat | Pre-malignant skin | < 2.5 |

| P9-WT | Malignant skin | < 2.5 |

| MCF-7 | Low malignant breast | < 2.5 |

| MDA-231 | Malignant breast | < 2.5 |

| SV-HUC | Pre-malignant bladder | < 2.5 |

| UM-UC14 | Malignant bladder | < 0.01 |

| PC3 | Malignant prostate | < 2.5 |

Data compiled from literature reports.[3]

Experimental Protocols

Protocol 1: Total Synthesis of this compound

This protocol is a multi-step synthesis involving the preparation of a key 6-iodo-4-chromanone intermediate, synthesis of a protected side chain, and their subsequent palladium-catalyzed coupling.

Part A: Synthesis of 5-Amino-2,2-dimethyl-6-iodo-2,3-dihydro-4H-1-benzopyran-4-one (Chromanone Intermediate)

Part B: Synthesis of the Protected 3-Amino-4-hydroxybutanal Side Chain

The synthesis of the side chain can be achieved from a commercially available starting material such as N-(tert-butoxycarbonyl)-3-iodo-D-alanine methyl ester.

-

Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Protection of the Alcohol: The resulting primary alcohol is then protected, for example, by acetylation, to yield the protected side-chain fragment.

Part C: Palladium-Catalyzed Carbonylative Cross-Coupling and Deprotection

-

Coupling Reaction: The 6-iodo-4-chromanone intermediate and the protected side-chain are coupled using a palladium-catalyzed carbonylative cross-coupling reaction. This reaction introduces a carbonyl group between the chromanone core and the side chain.

-

Deprotection: The protecting groups on the amine and alcohol functionalities of the side chain are removed under appropriate conditions to yield this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol is used to investigate the effect of this compound on proteins involved in apoptosis and cell signaling.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, phospho-JNK, total JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: A generalized workflow for the total synthesis of this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for biological evaluation of this compound.

References

- 1. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fusarochromanone (FC101) Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction